molecular formula C22H18N2O6S B2760957 3-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1172575-74-4

3-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No. B2760957
CAS RN: 1172575-74-4
M. Wt: 438.45
InChI Key: JXPABOHJNKZCBE-UHFFFAOYSA-N
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Description

3-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a useful research compound. Its molecular formula is C22H18N2O6S and its molecular weight is 438.45. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

This compound is related to a class of molecules known for their intricate structures and potential for forming stable crystalline forms. Such compounds are often subjects of study for their unique conformational properties and hydrogen bonding capabilities, as seen in similar spiropyrimidinetriones and dioxaspiro derivatives. For instance, studies on related amino-cycloalkanespiro-hydantoins highlight the significance of polar groups in molecular aggregation through N-H...O and N-H...N interactions, contributing to a better understanding of molecular packing and stability in the solid state (Todorov et al., 2009). Additionally, the synthesis and crystal structure analysis of dioxaspiro[5.5]undecane-2,4-dione derivatives provide insights into the intermolecular interactions that influence compound stability and reactivity (Zeng et al., 2013).

Biological Activity and Applications

The relevance of this compound extends to its potential biological activities, particularly in the realm of anticancer research. Derivatives of similar structural frameworks have been explored for their antiproliferative effects and specific activity against cancer cell lines, such as prostate and breast cancer. These studies involve the synthesis of heterocyclic compounds derived from structural motifs similar to the queried compound, demonstrating significant cytotoxic activities against various cancer cell lines, indicating a promising avenue for therapeutic applications (Mohareb & Abdo, 2022). Furthermore, computational studies, including molecular docking, provide insights into the interaction mechanisms of these compounds with biological targets, offering a foundation for drug design and development (Ghada E. Abd El Ghani et al., 2022).

properties

IUPAC Name

3-[[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S/c25-18-14(10-13-6-2-3-7-17(13)28-18)16-12-31-21(24-16)23-11-15-19(26)29-22(30-20(15)27)8-4-1-5-9-22/h2-3,6-7,10-12H,1,4-5,8-9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPABOHJNKZCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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